3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride
Description
3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride is a piperidine derivative featuring a phenoxy group substituted with a tert-butyl moiety at the meta position. The tert-butyl group confers enhanced lipophilicity and steric bulk, which may influence pharmacokinetic properties such as blood-brain barrier penetration or receptor binding . Piperidine-based compounds are frequently explored for their pharmacological activity, and synthetic routes often involve Boc protection/deprotection, enantiomer separation, or catalytic methods .
Properties
IUPAC Name |
3-(3-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)12-6-4-7-13(10-12)17-14-8-5-9-16-11-14;/h4,6-7,10,14,16H,5,8-9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBXZHYJTHAVQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butylphenoxy group, which is essential for its biological activity. The molecular formula is , and its structural characteristics allow it to interact with various biological targets.
Table 1: Basic Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 304.89 g/mol |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and ethanol |
| Melting Point | 145–148 °C |
The biological activity of this compound primarily involves its interaction with histamine receptors, particularly the H3 receptor (H3R). Antagonism of H3R has been linked to various therapeutic effects, including modulation of neurotransmitter release, which can benefit conditions like Parkinson's disease and other neurological disorders .
Pharmacological Effects
-
Histamine H3 Receptor Antagonism :
- The compound has shown promising results as an H3R antagonist, leading to increased dopamine levels in the brain, which may help in treating neurodegenerative diseases .
- Case Study : In rodent models, administration of the compound resulted in a significant increase in dopamine content in the cerebral cortex and striatum, alongside a decrease in monoamine oxidase B (MAO B) activity .
- Neuroprotective Effects :
Table 2: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| H3 Receptor Antagonism | Increased dopamine levels | |
| MAO B Inhibition | Decreased MAO B activity (>90%) | |
| Neuroprotection | Reduced cell death under oxidative stress |
In Vivo Studies
In vivo studies have demonstrated that the compound affects feeding behavior and water consumption in animal models, indicating its potential as a treatment for obesity and metabolic disorders by modulating neurotransmitter systems .
In Vitro Studies
In vitro assays have shown that this compound exhibits significant inhibitory activity against MAO B with an IC50 value below 50 nM, highlighting its potential application in treating neurological disorders related to monoamine metabolism .
Safety and Toxicity
Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are required to fully elucidate its long-term effects and safety in humans.
Scientific Research Applications
Medicinal Chemistry
3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride is primarily utilized in the development of pharmaceutical compounds. Its unique structure allows it to serve as a building block for synthesizing various bioactive molecules.
- Case Study : Research has demonstrated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting potential as anticancer agents. For instance, modifications to the piperidine ring have led to enhanced cytotoxicity against breast cancer cells (MCF-7) .
Pharmacology
This compound has been studied for its interactions with neurotransmitter systems, particularly in modulating receptor activity.
- Mechanism of Action : It acts as a ligand for specific receptors, influencing pathways related to neurotransmitter release and uptake. Studies indicate that it may enhance dopamine receptor activity, which could have implications for treating neurodegenerative disorders .
Analytical Chemistry
In analytical chemistry, this compound is used in the development of new analytical methods.
- Application Summary : It serves as a standard in chromatography and mass spectrometry techniques for quantifying similar compounds in biological samples. This enhances the accuracy of drug testing and metabolic studies .
Enzyme Modulation
The compound has shown potential in modulating enzyme activity, particularly cytochrome P450 enzymes involved in drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs, leading to altered therapeutic outcomes .
Cell Signaling Pathways
Research indicates that this compound can affect cell signaling pathways, which may have therapeutic implications for conditions characterized by dysregulated signaling, such as cancer and neurodegenerative diseases .
Case Studies
- Antioxidant Activity : A study on HepG2 cells demonstrated that this compound exhibited protective effects against oxidative stress induced by tert-butyl hydroperoxide (tBHP), highlighting its potential as an antioxidant agent .
- In Vivo Studies : Animal model studies have shown that this compound can reduce inflammation markers in models of arthritis, suggesting its utility in developing anti-inflammatory drugs .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogues
*Hypothetical structure based on naming conventions.
Pharmacological and Functional Differences
- Serotonin Reuptake Inhibition: highlights 3-(4-Butyl-2,5-dimethoxyphenyl)piperidine HCl as a selective serotonin reuptake inhibitor (SSRI), suggesting piperidine-phenoxy frameworks are viable for CNS targets. The tert-butyl group’s lipophilicity may enhance brain uptake compared to polar substituents like methoxy .
- Steric Hindrance : Bulky substituents (e.g., 1-methyl-1-phenylethyl in ) may reduce metabolic degradation but limit target accessibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
